molecular formula C22H24N2O4S2 B284153 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide

Katalognummer B284153
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: WREPZMBMGIKFDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide, also known as NSC 652287, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds that have been found to exhibit a range of biological activities. The aim of

Wirkmechanismus

The exact mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is not fully understood, but it is believed to target several key pathways involved in cancer progression. One of the main targets of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is the protein kinase CK2, which plays a critical role in cell proliferation and survival. N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has been shown to inhibit CK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. In addition to CK2, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has also been found to target other proteins involved in cancer progression, including Hsp90 and VEGFR2.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, while in normal cells it has been found to have minimal toxicity. In addition to its anti-tumor activity, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has also been found to exhibit anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of a range of diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is its specificity for cancer cells, making it a promising candidate for targeted cancer therapy. In addition, it has been found to have minimal toxicity in normal cells, making it a safer alternative to traditional chemotherapy. However, one of the main limitations of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of focus is the optimization of the compound for in vivo use, including improving its solubility and bioavailability. In addition, further research is needed to fully understand the mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 and to identify potential drug targets for its use in cancer therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 in humans.

Synthesemethoden

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 can be synthesized using a multi-step process that involves the reaction of 2-naphthalenesulfonyl chloride with cyclohexylamine to form the intermediate product, 2-naphthalenesulfonyl cyclohexylamine. This intermediate is then reacted with p-aminobenzenesulfonyl chloride to form the final product, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.

Wissenschaftliche Forschungsanwendungen

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit anti-tumor activity in vitro and in vivo, and has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition to its anti-tumor activity, N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide 652287 has also been found to exhibit anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of a range of diseases.

Eigenschaften

Molekularformel

C22H24N2O4S2

Molekulargewicht

444.6 g/mol

IUPAC-Name

N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C22H24N2O4S2/c25-29(26,23-19-8-2-1-3-9-19)21-14-11-20(12-15-21)24-30(27,28)22-13-10-17-6-4-5-7-18(17)16-22/h4-7,10-16,19,23-24H,1-3,8-9H2

InChI-Schlüssel

WREPZMBMGIKFDE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Kanonische SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.